molecular formula C10H9ClN2OS B2625742 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 868230-29-9

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2625742
CAS RN: 868230-29-9
M. Wt: 240.71
InChI Key: WHTFGILUDNHWFK-UHFFFAOYSA-N
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Description

“N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The exact molecular weight of this compound is 388.9 .

Scientific Research Applications

Antimicrobial Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide derivatives have been evaluated for their antimicrobial activities. A study by Mokhtari & Pourabdollah (2013) demonstrated that these compounds exhibit significant antimicrobial properties, particularly against pathogenic bacteria and Candida species. The study highlighted that the chloro and methyl substituents on the benzothiazole ring significantly impact anticandidal activity, with specific derivatives showing higher effectiveness against fungi than bacteria (Mokhtari & Pourabdollah, 2013).

Anticancer and Enzyme Inhibition

Several studies have explored the anticancer activities of benzothiazole derivatives. For instance, compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, indicating their potential as anticancer agents. Efforts to improve metabolic stability have led to the development of heterocyclic analogues with similar in vitro potency and in vivo efficacy, with minimized metabolic deacetylation (Stec et al., 2011).

Chemical Synthesis and Biological Evaluation

The chemical synthesis of heterocyclic compounds derived from 2-amino benzothiazole, including N-(1,3-benzothiazol-2-yl)-2-chloro acetamide, has been extensively studied. These compounds have shown a range of biological activities, suggesting their utility in developing novel therapeutic agents. For instance, their reactions with thiourea, urea, and other derivatives have produced compounds with potential biological applications (Mahmood & Ahmad, 2020).

Future Directions

The future directions for the study of “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide” and similar compounds could include further exploration of their potential biological activities, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-5-7(11)3-4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTFGILUDNHWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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